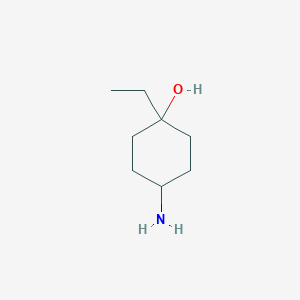

4-Amino-1-ethylcyclohexan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-amino-1-ethylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-2-8(10)5-3-7(9)4-6-8/h7,10H,2-6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQGROHHLFCWPOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCC(CC1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization of 4 Amino 1 Ethylcyclohexan 1 Ol As a Molecular Framework

4-Amino-1-ethylcyclohexan-1-ol is a disubstituted cyclohexanol (B46403) derivative. The core of its structure is a cyclohexane (B81311) ring, a six-carbon, non-planar ring that can adopt various conformations, with the chair conformation being the most stable. This ring is substituted with a hydroxyl group (-OH) and an amino group (-NH2) at positions 1 and 4, respectively, and an ethyl group (-CH2CH3) also at position 1. This arrangement of functional groups—a tertiary alcohol and a primary amine—on a flexible carbocyclic scaffold is of considerable interest in synthetic and medicinal chemistry.

The presence of both a hydrogen-bond donor (hydroxyl and amino groups) and acceptor (the nitrogen and oxygen atoms) in the molecule influences its physical and chemical properties, including its solubility and potential for intermolecular interactions. The ethyl group at the tertiary alcohol carbon introduces a specific lipophilic character and steric bulk, which can be crucial in tuning the molecule's properties and its interactions with biological targets.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C8H17NO |

| Molecular Weight | 143.23 g/mol |

| Monoisotopic Mass | 143.13101 Da uni.lu |

| Predicted XlogP | 0.6 uni.lu |

| Hydrogen Bond Donors | 2 fluorochem.co.uk |

| Hydrogen Bond Acceptors | 2 fluorochem.co.uk |

Overview of Research Trajectories in Aminocyclohexanol Chemistry

Research in the field of aminocyclohexanol chemistry is extensive and multifaceted, largely driven by the utility of these compounds as building blocks in the synthesis of more complex molecules, particularly those with pharmaceutical applications. Several key research trajectories are evident:

Synthesis and Stereocontrol: A primary focus is the development of efficient and stereoselective synthetic routes to aminocyclohexanol derivatives. nih.gov Researchers continuously explore methods to control the relative and absolute stereochemistry of the amino and hydroxyl groups, as this has a profound impact on the biological activity of the final products. bldpharm.com Techniques such as the reduction of β-enaminoketones and the use of chiral auxiliaries are common strategies. nih.gov The synthesis of 4-amino-1-ethylcyclohexan-1-ol has been reported via the bioamination of 4-ethyl-1-cyclohexanol using amine transaminases, which can offer high stereoselectivity. chemrxiv.org

Medicinal Chemistry Applications: Aminocyclohexanol scaffolds are prevalent in a wide range of biologically active compounds. nih.gov They are considered "privileged structures" because they can interact with a variety of biological targets. Research often focuses on incorporating the aminocyclohexanol motif into novel drug candidates for conditions ranging from infectious diseases to central nervous system disorders. uni.lu

Asymmetric Catalysis: Chiral aminocyclohexanol derivatives are widely employed as ligands in asymmetric catalysis. Current time information in Bangalore, IN. The presence of both a hard (oxygen) and a softer (nitrogen) donor atom allows for effective chelation to metal centers, enabling the catalysis of a variety of enantioselective transformations. Current time information in Bangalore, IN.smolecule.com

Importance of Stereoisomeric Forms of 4 Amino 1 Ethylcyclohexan 1 Ol in Chemical Research

The cyclohexane (B81311) ring in 4-Amino-1-ethylcyclohexan-1-ol can exist in different conformations, and the substituents can be oriented in either axial or equatorial positions. This leads to the possibility of cis and trans diastereomers, where the relative orientation of the amino and hydroxyl groups is different.

In the trans isomer, the amino and hydroxyl groups are on opposite sides of the cyclohexane ring. In the most stable chair conformation, both bulky groups would preferentially occupy equatorial positions to minimize steric strain.

In the cis isomer, the amino and hydroxyl groups are on the same side of the ring. This would force one of the bulky substituents into a less favorable axial position in a chair conformation.

The specific stereochemistry of this compound is crucial as it dictates the three-dimensional shape of the molecule. This, in turn, has a profound influence on its biological activity and its efficacy as a chiral ligand. vulcanchem.com Different stereoisomers can exhibit vastly different, or even opposing, biological effects. For example, in related aminocyclohexanol systems, the trans configuration has been shown to be critical for specific bioactivity. vulcanchem.com The ability to selectively synthesize and isolate specific stereoisomers is therefore a key objective in the academic investigation of this compound. chemrxiv.org

Table 2: Spectroscopic Data for the Characterization of this compound Data obtained from a study on the bioamination of substituted cyclohexanones chemrxiv.org

| Analysis | Observed Signals |

| ¹H-NMR (CDCl₃) | 0.81-0.87 (t, 3H, J=7.5), 1.24-1.68 (m, 14H), 2.51-2.60 (m, 1H, cis isomer), 2.76-2.84 (m, 1H, trans isomer) |

| ESI-MS | m/z 144 [M+H]⁺ |

Scope and Objectives of Academic Investigations on 4 Amino 1 Ethylcyclohexan 1 Ol

Retrosynthetic Analysis of the this compound Scaffold

Retrosynthetic analysis, a method of deconstructing a target molecule to identify potential starting materials, provides several logical pathways to the this compound scaffold. msu.edu The primary disconnections focus on the formation of the carbon-nitrogen bond, the introduction of the ethyl group, and the construction of the cyclohexane (B81311) ring itself.

A primary disconnection across the C4-N bond suggests a precursor such as a 4-hydroxy-4-ethylcyclohexanone. This intermediate could then be subjected to reductive amination to install the amino group. d-nb.info Alternatively, a disconnection of the C1-ethyl bond points to a 4-aminocyclohexanone (B1277472) derivative as a key intermediate, which would react with an ethyl nucleophile, such as an ethyl Grignard reagent or ethyllithium. Each of these intermediates offers distinct advantages and challenges in controlling the stereochemistry at the C1 and C4 positions.

Further deconstruction of the cyclohexane ring itself can be envisioned through powerful ring-forming reactions like the Diels-Alder reaction, which could establish the six-membered ring with functionalities that can be later converted to the desired amino and hydroxyl groups. researchgate.net

Classical Organic Synthesis Approaches

Traditional synthetic methods offer reliable and scalable routes to aminocyclohexanol structures. These often involve catalytic hydrogenation, reductive amination, and various multi-step sequences that build the molecule systematically.

Catalytic Hydrogenation Strategies for Cyclohexanone (B45756) Precursors

Catalytic hydrogenation is a cornerstone for the synthesis of cyclohexanol (B46403) derivatives, primarily through the reduction of aromatic precursors or cyclohexanone intermediates. The hydrogenation of substituted phenols is a common industrial method. For instance, the hydrogenation of 4-aminophenol (B1666318) over a Ruthenium-based catalyst on an alumina (B75360) support has been shown to produce trans-4-aminocyclohexanol (B47343) with high selectivity. google.com The choice of catalyst and reaction conditions is critical for controlling the stereochemistry of the final product.

Palladium and ruthenium-based catalysts are particularly effective for the trans-selective hydrogenation of para-substituted phenols. nih.gov The hydrogenation of Boc-protected p-aminophenol can yield the corresponding protected 4-aminocyclohexanol. nih.gov Similarly, the reduction of a 4-substituted cyclohexanone intermediate can also be employed. Studies have shown that the direct hydrogenation of 4-tert-butylcyclohexanone (B146137) often results in a different diastereomeric ratio compared to the hydrogenation of its phenolic precursor, indicating that the reaction pathway significantly influences the stereochemical outcome. nih.gov This highlights that for a target like this compound, the choice of a phenolic or cyclohexanone precursor would be a critical parameter in controlling the final stereoisomer.

| Substrate | Catalyst System | Solvent | Diastereomeric Ratio (trans:cis) | Yield | Reference |

| 4-Aminophenol | Ru-M/Al₂O₃ (M=Rh, Pd, Pt, or Ni) | Tetrahydrofuran | ≥99.5% trans | High | google.com |

| p-tert-Butylphenol | Pd/Al₂O₃ | Not Specified | 87:13 | 99% (conversion) | smolecule.com |

| Boc-protected p-aminophenol | [Ru(triphos)Cl(N₂)][BPh₄] | n-Heptane | 80:20 | 84% | nih.gov |

| p-Aminophenol | [Ru(triphos)Cl(N₂)][BPh₄] / K₂CO₃ | Isopropanol (B130326) | 88:12 | 87% | nih.gov |

Reductive Amination Pathways for Aminocyclohexanol Formation

Reductive amination is a powerful and versatile method for forming C-N bonds and is widely used to synthesize amines from ketones or aldehydes. researchgate.net In the context of aminocyclohexanol synthesis, this pathway typically involves the reaction of a hydroxy-substituted cyclohexanone with an amine source (like ammonia (B1221849) or a protected amine) in the presence of a reducing agent.

A particularly innovative approach involves a one-pot, two-step enzymatic cascade. Starting from 1,4-cyclohexanedione (B43130), a regioselective keto reductase (KRED) can first reduce one ketone group to form 4-hydroxycyclohexanone (B83380). d-nb.inforesearchgate.net Subsequently, an amine transaminase (ATA) introduces the amino group, converting the remaining ketone into the desired amine. The stereochemical outcome of this cascade is highly dependent on the choice of enzymes, allowing for the selective synthesis of either cis- or trans-4-aminocyclohexanol with excellent diastereomeric ratios. d-nb.info This modular enzymatic system demonstrates a highly efficient and green alternative to classical chemical methods.

| Enzyme Cascade | Substrate | Key Intermediate | Diastereomeric Ratio (cis:trans) | Conversion | Reference |

| LK-KRED + ATA-3FCR-4M | 1,4-Cyclohexanedione | 4-Hydroxycyclohexanone | >98:2 (cis) | 93% | d-nb.info |

| LK-KRED + ATA-CVT | 1,4-Cyclohexanedione | 4-Hydroxycyclohexanone | 2:98 (trans) | >99% | d-nb.info |

Multi-step Synthetic Sequences Incorporating Ring-Forming Reactions

For complex substitution patterns or specific stereochemical requirements, multi-step sequences involving ring-forming reactions are often employed. The Diels-Alder reaction, a powerful tool for constructing six-membered rings, can be used to create a cyclohexene (B86901) core that is subsequently elaborated. For example, a hetero-Diels-Alder reaction can produce a bicyclic intermediate which, through a series of transformations including reductive N-O bond cleavage and functional group manipulations, yields cis-4-aminocyclohexanol derivatives. researchgate.net Continuous flow processes have been developed for these hydrogenations, allowing for high selectivity and efficiency. researchgate.net

Tandem reactions that form multiple bonds in a single operation provide an efficient route to highly functionalized cyclohexanols. A notable example is the tandem Henry-Michael reaction between a nitroalkane and an unsaturated aldehyde, which can be catalyzed by organocatalysts to produce trisubstituted cyclohexanols with high diastereoselectivity. acs.org Such strategies allow for the rapid assembly of complex cyclic scaffolds from simple, acyclic precursors.

Asymmetric Synthesis and Enantioselective Approaches

Producing a single enantiomer of a chiral molecule like this compound is crucial, as different enantiomers can have vastly different biological activities. Asymmetric synthesis aims to achieve this by using chiral catalysts, reagents, or auxiliaries to control the stereochemical outcome of a reaction. wikipedia.org

Chiral Auxiliary-Mediated Synthesis of Enantiopure this compound

A chiral auxiliary is a chiral compound that is temporarily attached to an achiral substrate to direct a subsequent chemical transformation in a stereoselective manner. After the desired stereocenter(s) have been created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This strategy is one of the most reliable methods for asymmetric synthesis.

Classic examples of chiral auxiliaries include trans-2-phenyl-1-cyclohexanol (B1200244) and derivatives of pseudoephedrine or camphorsultam. wikipedia.orgscholaris.ca In a hypothetical synthesis of enantiopure this compound, one could start with a prochiral 4-substituted cyclohexanone derivative. This ketone could be converted into a chiral enamine or enolate using a chiral auxiliary. The subsequent addition of an ethyl group via a Grignard reaction would be directed by the auxiliary to occur on a specific face of the molecule, thereby setting the stereochemistry at the C1 position. Following the installation of the ethyl group, the amino group at C4 (which may be carried through the synthesis in a protected form, such as a nitro or azido (B1232118) group) can be revealed, and the chiral auxiliary is then cleaved to yield the enantiomerically enriched target molecule. The effectiveness of this approach relies on the ability of the auxiliary to create a sterically and electronically differentiated environment around the reactive center. wikipedia.orgrsc.org

| Chiral Auxiliary | Reaction Type | Substrate Type | Stereoselectivity (dr or ee) | Reference |

| trans-2-Phenylcyclohexanol | Ene Reaction | Glyoxylate Ester | 10:1 dr | wikipedia.org |

| Oppolzer's Sultam | Asymmetric Hydrogenation | Olefins | High ee | rsc.org |

| Pseudoephedrine | Alkylation | Amide Enolate | High de | wikipedia.org |

Enantioselective Catalysis in Aminocyclohexanol Production

Enantioselective catalysis is fundamental in producing chiral aminocyclohexanols, where the spatial arrangement of atoms at stereocenters is critical. The development of chiral catalysts and auxiliaries has enabled the synthesis of specific enantiomers with high purity. researchgate.net

Asymmetric catalysis can be broadly categorized into homogeneous and heterogeneous systems, with recent advancements also leveraging flow chemistry to enhance efficiency and catalyst recycling. acs.org In the context of aminocyclohexanol synthesis, methods such as asymmetric transfer hydrogenation, metal-catalyzed hydrogenations, and the use of chiral metal hydride transfer reagents have been reported. researchgate.net For instance, the resolution of racemic 2-aminocyclohexanol (B3021766) derivatives has been achieved with high efficiency using (R)- and (S)-mandelic acid, yielding both enantiomers with over 99% enantiomeric excess (ee). researchgate.net These separated enantiomers can then be used as chiral ligands in other asymmetric reactions, such as the phenyl transfer to aldehydes, producing products with up to 96% ee. researchgate.net

Enzymes, as natural chiral catalysts, offer significant advantages. Amine dehydrogenases (AmDHs) have emerged as powerful tools for the stereoselective synthesis of chiral amines from ketones. researchgate.net These enzymes can be customized through genetic modification for specific substrates and desired stereoselectivity, representing an environmentally benign approach to producing enantiomerically pure compounds. researchgate.net

Chemoenzymatic and Biocatalytic Routes for Stereoselective Synthesis

Chemoenzymatic and biocatalytic strategies combine the selectivity of enzymes with traditional chemical reactions, offering efficient and sustainable pathways for synthesizing complex molecules like substituted aminocyclohexanols. d-nb.infomdpi.com These methods often operate under mild conditions in aqueous media, minimizing the use of hazardous reagents and organic solvents. researchgate.netmdpi.com

A prominent biocatalytic approach for producing 4-aminocyclohexanol isomers starts from 1,4-cyclohexanedione, a precursor potentially derivable from renewable biomass. d-nb.info This strategy typically involves a two-step enzymatic cascade in a one-pot synthesis, which avoids the isolation of intermediates. d-nb.info Two primary routes are envisaged:

Route A: A ketoreductase (KRED) first performs a selective monoreduction of 1,4-cyclohexanedione to yield 4-hydroxycyclohexanone. Subsequently, an amine transaminase (ATA) converts the hydroxyketone into the final 4-aminocyclohexanol product. d-nb.info

Route B: The order is reversed, with an ATA first selectively monoaminating the diketone to 4-aminocyclohexanone, followed by a KRED-catalyzed reduction of the remaining carbonyl group. d-nb.info

The success of these cascades hinges on the high regio- and stereoselectivity of the chosen enzymes to prevent the formation of by-products like diols and diamines. d-nb.info Researchers have screened enzyme libraries to identify catalysts with the desired properties. For Route A, KREDs from Lactobacillus kefir have shown high activity and selectivity for the initial reduction step. d-nb.info The subsequent transamination step can be controlled to produce specific stereoisomers by selecting an appropriate ATA. d-nb.info

For substrates with low water solubility, such as more complex substituted cyclohexanones, reactions can be performed in non-conventional disperse systems. wiley.com These systems, consisting of a low-polarity solvent, a non-ionic surfactant, and a minimal amount of water, can overcome solubility issues and lead to good conversions and high stereoselectivity using ATAs. chemrxiv.orgwiley.com

| Enzyme | Substrate Conversion (%) | Product Selectivity (4-hydroxycyclohexanone %) | Reference |

|---|---|---|---|

| LK-KRED | >99 | 96 | d-nb.info |

| KRED-NADH-028 | 98 | 98 | d-nb.info |

| KRED-P1-A12 | >99 | 94 | d-nb.info |

Diastereoselective Synthesis of Cis- and Trans-4-Amino-1-ethylcyclohexan-1-ol

The synthesis of specific diastereomers, namely the cis and trans isomers of this compound, requires precise stereochemical control. The relative orientation of the amino and hydroxyl groups on the cyclohexane ring significantly influences the molecule's properties and applications. For example, trans-4-aminocyclohexanol is a precursor for drugs like ambroxol, while the cis isomer is a building block for other bioactive compounds. d-nb.info

Biocatalytic methods have proven particularly effective for diastereoselective synthesis. By employing stereocomplementary amine transaminases (ATAs) in the chemoenzymatic cascade described previously (Section 2.3.3), either the cis or trans isomer of 4-aminocyclohexanol can be selectively produced from the same 4-hydroxycyclohexanone intermediate. d-nb.info Most screened ATAs exhibit a preference for the cis configuration. Molecular modeling suggests this is because the hydroxyl group of the substrate can be easily solvated when oriented to produce the cis product, an energetically favorable state. d-nb.info However, specific ATAs have been identified that yield the trans product with good diastereomeric ratios. d-nb.info

Another approach to synthesizing cis-4-aminocyclohexanol derivatives involves the catalytic hydrogenation of N-protected 2-oxa-3-azabicyclo[2.2.2]oct-5-ene cycloadducts. researchgate.net Using a continuous flow process with a Raney nickel catalyst, this method can achieve greater than 99% selectivity for the desired cis product. researchgate.net

For the synthesis of the trans isomer, traditional chemical methods often involve the catalytic hydrogenation of p-acetamidophenol, which typically yields a mixture of trans and cis isomers. google.comgoogle.com The desired trans isomer can then be isolated through fractional crystallization, sometimes by cooling an alkaline aqueous solution to preferentially precipitate trans-4-aminocyclohexanol. google.com Furthermore, dynamic kinetic resolution using a single transaminase biocatalyst can be employed to convert a diastereomeric mixture of cis/trans amines into the pure trans isomer. google.com

| Enzyme Cascade | Target Isomer | Conversion (%) | Diastereomeric Ratio (cis:trans) | Reference |

|---|---|---|---|---|

| LK-KRED + ATA-200 | cis | 44 | 99:1 | d-nb.info |

| KRED-P1-H03 + ATA-3-HMU W63Y | cis | >99 | 98:2 | d-nb.info |

| KRED-P1-H03 + ATA-256 | trans | 65 | 20:80 | d-nb.info |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound and related compounds aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. Biocatalytic and chemoenzymatic routes are inherently aligned with these principles. researchgate.netmdpi.com

Key green aspects of these modern synthetic methodologies include:

Use of Benign Solvents: Enzymatic reactions are typically conducted in aqueous buffers under mild pH and temperature conditions, replacing volatile and often toxic organic solvents. researchgate.netd-nb.info

Avoidance of Hazardous Reagents: Biocatalysis circumvents the need for heavy metal catalysts, which are common in traditional hydrogenation reactions and pose environmental and health risks. researchgate.netd-nb.info

Renewable Feedstocks: The starting materials for these syntheses can be derived from renewable sources. For example, 1,4-cyclohexanedione can be produced from succinic acid, which is accessible from biomass fermentation. d-nb.info

Energy Efficiency: Enzymatic reactions proceed at or near ambient temperatures and pressures, significantly reducing the energy consumption associated with high-temperature and high-pressure chemical processes. d-nb.infogoogle.comgoogle.com

By embracing biocatalysis, the synthesis of complex aminocyclohexanols becomes more sustainable, aligning with the growing demand for greener processes in the chemical and pharmaceutical industries. researchgate.netmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

NMR spectroscopy is a cornerstone technique for elucidating the stereochemistry of cyclic compounds like this compound. By analyzing the chemical environment of each proton and carbon atom, it is possible to deduce the relative orientation of the amino and ethyl groups on the cyclohexane ring.

One-dimensional NMR provides fundamental information about the structure of this compound. In a study, the ¹H-NMR spectrum in CDCl₃ showed distinct signals for the cis and trans isomers. chemrxiv.orgwiley.com The ethyl group protons typically appear as a triplet around 0.81-0.87 ppm (for the -CH₃) and a multiplet for the -CH₂-. chemrxiv.orgwiley.com The protons on the cyclohexane ring produce a complex multiplet pattern, usually between 1.24 and 1.68 ppm. chemrxiv.orgwiley.com

Crucially, the chemical shift of the proton attached to the carbon bearing the amino group (C4-H) is diagnostic for the stereochemistry. chemrxiv.orgwiley.com In many substituted cyclohexanes, an axial proton resonates at a higher field (lower ppm) than an equatorial proton. For this compound, the C4-H proton of the cis isomer appears as a multiplet around 2.51-2.60 ppm, while the trans isomer's C4-H is observed further downfield at approximately 2.76-2.84 ppm. chemrxiv.orgwiley.com This difference allows for the quantification of the cis/trans ratio in a mixture. chemrxiv.org

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the molecule giving a distinct signal. While specific data for this compound is not widely published, related aminocyclohexanols show characteristic shifts that can be used for structural confirmation. mdpi.com Generally, the carbon bearing the hydroxyl group (C1) would appear significantly downfield, as would the carbon attached to the amino group (C4).

Table 1: ¹H NMR Spectral Data for this compound Isomers chemrxiv.orgwiley.com

| Proton | Chemical Shift (ppm) - cis Isomer | Chemical Shift (ppm) - trans Isomer | Multiplicity |

| Ethyl -CH₃ | 0.81-0.87 | 0.81-0.87 | t |

| Cyclohexane Ring Protons | 1.24-1.68 | 1.24-1.68 | m |

| C4-H | 2.51-2.60 | 2.76-2.84 | m |

While 1D NMR provides a basic framework, 2D NMR techniques are indispensable for unambiguously assigning signals and confirming the stereochemistry.

COSY (Correlation Spectroscopy) would reveal the coupling between adjacent protons. For instance, it would show correlations between the C4-H proton and the neighboring protons on C3 and C5 of the cyclohexane ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with the signal of the carbon atom to which it is directly attached. This is crucial for assigning the carbon signals based on the already assigned proton spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy) is particularly powerful for stereochemical assignment as it reveals spatial proximity between protons. For the cis isomer, where the amino group and the ethyl group are on the same side of the ring, a NOESY experiment might show a cross-peak between the C4-H proton (if equatorial) and protons of the ethyl group. Conversely, in the trans isomer, such a correlation would be absent or very weak. These through-space interactions provide definitive evidence for the relative stereochemistry. mdpi.com

Substituted cyclohexanes exist in a dynamic equilibrium between two chair conformations. masterorganicchemistry.com Variable temperature (VT) NMR studies can provide insight into the energetic barriers of this ring-flipping process and the relative stability of different conformers. acs.orgnih.gov By lowering the temperature, it is possible to "freeze out" the individual chair conformers on the NMR timescale, allowing for their individual characterization. acs.org For this compound, VT-NMR could be used to determine the A-value (conformational preference) of the amino and ethyl groups and to study how intramolecular hydrogen bonding might influence the conformational equilibrium. researchgate.net

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Structural Characterization

FT-IR (Fourier-Transform Infrared) Spectroscopy is particularly useful for identifying the key functional groups in this compound. The spectrum would be expected to show:

A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol and the N-H stretching of the primary amine.

C-H stretching vibrations for the ethyl and cyclohexyl groups, typically appearing just below 3000 cm⁻¹.

N-H bending vibrations around 1590-1650 cm⁻¹.

C-O and C-N stretching vibrations in the fingerprint region (below 1500 cm⁻¹).

The exact positions and shapes of these bands can provide subtle clues about hydrogen bonding and conformation. nih.gov

Raman Spectroscopy provides complementary information to FT-IR. While N-H and O-H stretching bands are often weak in Raman spectra, the C-C backbone vibrations of the cyclohexane ring and the ethyl group would be prominent. researchgate.net Differences in the Raman spectra between the cis and trans isomers could be used to distinguish them, as the selection rules for Raman activity are dependent on molecular symmetry. arxiv.org A detailed vibrational analysis, often supported by computational calculations, can correlate specific vibrational modes with structural features. q-chem.com

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H / N-H | Stretching | 3200-3600 |

| C-H (sp³) | Stretching | 2850-2960 |

| N-H | Bending | 1590-1650 |

| C-O | Stretching | 1050-1150 |

| C-N | Stretching | 1020-1250 |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis (e.g., ESI-MS, GC-MS)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.

For this compound (molecular formula C₈H₁₇NO), the expected exact mass is approximately 143.1310 g/mol . uni.lu

ESI-MS (Electrospray Ionization Mass Spectrometry) is a soft ionization technique that typically yields the protonated molecule [M+H]⁺. For this compound, a prominent peak at an m/z (mass-to-charge ratio) of 144 would be expected. chemrxiv.orgwiley.com This confirms the molecular weight of the compound.

GC-MS (Gas Chromatography-Mass Spectrometry) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. In GC-MS, electron impact (EI) ionization is commonly used, which is a higher-energy technique that causes the molecule to fragment in a reproducible manner. The resulting fragmentation pattern is a valuable tool for structural elucidation. nih.gov

Expected fragmentation pathways for this compound would include:

Loss of water (H₂O): A peak at M-18 (m/z 125) is common for alcohols. gbiosciences.comsavemyexams.com

Loss of an ethyl radical (•C₂H₅): Alpha-cleavage next to the hydroxyl group would result in a peak at M-29 (m/z 114).

Alpha-cleavage adjacent to the amino group: This is a dominant fragmentation pathway for amines and would lead to characteristic fragments. miamioh.edu

Cleavage of the cyclohexane ring can also occur, leading to a series of smaller fragments. gbiosciences.com

Analyzing these fragments allows chemists to piece together the structure of the original molecule. libretexts.org

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (Predicted) | Technique |

| [M]⁺• | 143.13 | EI-MS |

| [M+H]⁺ | 144.14 | ESI-MS |

| [M-H₂O]⁺• | 125.12 | EI-MS |

| [M-C₂H₅]⁺ | 114.10 | EI-MS |

X-ray Crystallography for Solid-State Structure and Absolute Configuration

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. libretexts.org This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern can be mathematically analyzed to generate a detailed model of the electron density, which reveals the exact positions of all atoms in the crystal lattice. libretexts.org

For this compound, an X-ray crystal structure would provide unambiguous proof of:

The relative stereochemistry (cis or trans).

The preferred chair conformation of the cyclohexane ring in the solid state.

The precise bond lengths and angles .

The nature of intermolecular interactions , such as hydrogen bonds between the hydroxyl and amino groups of neighboring molecules, which dictate the crystal packing. researchgate.netskbu.ac.in

If a chiral resolving agent is used to separate the enantiomers, X-ray crystallography of the resulting diastereomeric salt can be used to determine the absolute configuration (R or S) at the chiral centers. researchgate.net This is often the only definitive way to establish the absolute stereochemistry of a chiral molecule.

Chiroptical Spectroscopy (e.g., VCD, ECD) for Absolute Stereochemistry Determination

Chiroptical spectroscopy techniques, including VCD and ECD, are powerful non-destructive methods for elucidating the absolute configuration of chiral molecules in solution. nih.govnih.gov These techniques rely on the differential interaction of left and right circularly polarized light with a chiral sample. The resulting spectra are highly sensitive to the three-dimensional arrangement of atoms, providing a unique fingerprint of a molecule's stereochemistry.

The standard and most reliable approach involves a combination of experimental measurements and quantum chemical calculations. researchgate.netfrontiersin.org The experimental VCD and ECD spectra of one enantiomer of this compound would be recorded. Concurrently, theoretical VCD and ECD spectra for a known configuration (e.g., the (cis)-(1R,4R) or (trans)-(1R,4S) enantiomer) are calculated using computational methods such as Density Functional Theory (DFT). americanlaboratory.com The absolute configuration of the experimental sample is then assigned by comparing the sign and relative intensity of the experimental spectral bands to the calculated spectra. americanlaboratory.com A good agreement between the experimental and calculated spectra for a specific enantiomer confirms its absolute configuration.

Detailed Research Findings: A Hypothetical Case Study

In a hypothetical study, the (cis)- and (trans)-diastereomers of this compound would first be separated. For each diastereomer, the enantiomers would then be resolved. Let us consider the chiroptical analysis of the enantiomerically pure (cis)-diastereomer.

Vibrational Circular Dichroism (VCD) Analysis

The experimental VCD spectrum of one enantiomer of cis-4-amino-1-ethylcyclohexan-1-ol would be measured in a suitable solvent, such as deuterated chloroform (B151607) (CDCl₃). Simultaneously, the conformational landscape of the (cis)-(1R,4R)-4-amino-1-ethylcyclohexan-1-ol isomer would be explored using computational methods. The VCD spectra for the most stable conformers would be calculated and weighted according to their Boltzmann population to generate a final theoretical spectrum.

A comparison of the hypothetical experimental VCD spectrum with the calculated spectrum for the (cis)-(1R,4R) isomer would reveal the absolute configuration. If the experimental spectrum shows a positive Cotton effect (a positive band) at a specific wavenumber where the calculated spectrum for the (1R,4R) isomer also shows a positive band, and a negative band where the calculation predicts one, this provides strong evidence for the assignment. For instance, key vibrational modes, such as C-H, N-H, and O-H stretching and bending, often yield characteristic VCD signals. soton.ac.uk

Hypothetical VCD Data for (cis)-4-Amino-1-ethylcyclohexan-1-ol

| Wavenumber (cm⁻¹) | Experimental Δє (L·mol⁻¹·cm⁻¹) | Calculated Δє for (1R,4R) (L·mol⁻¹·cm⁻¹) | Band Assignment |

| 3350 | +0.8 | +0.9 | N-H Symmetric Stretch |

| 2960 | -1.2 | -1.5 | C-H Asymmetric Stretch |

| 1450 | +1.5 | +1.3 | CH₂ Scissoring |

| 1100 | -0.7 | -0.6 | C-N Stretch |

Electronic Circular Dichroism (ECD) Analysis

ECD spectroscopy is particularly sensitive to the spatial arrangement of chromophores. nih.gov In this compound, the primary chromophores are the amino and hydroxyl groups. While these saturated chromophores have weak electronic transitions in the far-UV region, their ECD signals can still be measured and calculated.

Similar to the VCD analysis, the experimental ECD spectrum of the same enantiomer of cis-4-amino-1-ethylcyclohexan-1-ol would be recorded. Theoretical ECD spectra for the (cis)-(1R,4R) configuration would be computed using Time-Dependent Density Functional Theory (TD-DFT). researchgate.net The comparison between the experimental and calculated ECD spectra provides a complementary method for assigning the absolute stereochemistry. A match in the sign and wavelength of the Cotton effects in both spectra confirms the assignment. The combined use of VCD and ECD significantly increases the reliability of the stereochemical elucidation. mdpi.com

Hypothetical ECD Data for (cis)-4-Amino-1-ethylcyclohexan-1-ol

| Wavelength (nm) | Experimental Δє (L·mol⁻¹·cm⁻¹) | Calculated Δє for (1R,4R) (L·mol⁻¹·cm⁻¹) | Transition Type |

| 210 | +1.2 | +1.5 | n → σ* (N) |

| 195 | -0.9 | -1.1 | n → σ* (O) |

By correlating the data from these two chiroptical techniques, a definitive assignment of the absolute configuration of this compound can be achieved. If the experimental spectra match the calculated spectra for the (1R,4R) configuration, then that is the absolute stereochemistry of the sample. If the experimental spectra are a mirror image of the calculated spectra, the sample would be assigned the opposite, (1S,4S), configuration.

Chair-Chair Interconversion and Ring Flipping Energetics

The cyclohexane ring in this compound is not static but undergoes a rapid process of ring flipping, leading to the interconversion between two chair conformations. In this dynamic equilibrium, substituents that are in axial positions in one chair form become equatorial in the other, and vice versa.

The energy barrier for the chair-chair interconversion in unsubstituted cyclohexane is approximately 10-11 kcal/mol. researchgate.net This process proceeds through higher-energy intermediates such as the half-chair and twist-boat conformations. For this compound, the presence of four substituents modifies the energy landscape of this interconversion. The relative energies of the two chair conformers are no longer identical, and one is generally more stable than the other. The energy difference between the two chair forms determines the position of the conformational equilibrium.

The two primary chair conformers of this compound are shown below:

Conformer A: The amino group is in the equatorial position, and the ethyl group is in the axial position while the hydroxyl group is in the equatorial position at C1.

Conformer B: The amino group is in the axial position, and the ethyl group is in the equatorial position while the hydroxyl group is in the axial position at C1.

The relative stability of these conformers is dictated by the steric and electronic interactions of the substituents, as discussed in the following sections.

Substituent Effects on Cyclohexane Ring Conformation and Stability

The preference of a substituent to occupy the equatorial position over the axial position is quantified by its A-value, which represents the Gibbs free energy difference (-ΔG°) between the equatorial and axial conformers of a monosubstituted cyclohexane. pressbooks.pub Larger A-values indicate a stronger preference for the equatorial position due to greater steric strain in the axial orientation, primarily from 1,3-diaxial interactions. ucsd.edu

For this compound, we must consider the A-values for the amino (-NH2), ethyl (-CH2CH3), and hydroxyl (-OH) groups.

| Substituent | A-value (kcal/mol) |

| -NH2 | ~1.2 - 1.5 |

| -CH2CH3 | ~1.75 |

| -OH | ~0.6 - 1.0 |

Note: A-values can vary slightly depending on the solvent and experimental conditions.

In the case of 1,4-disubstituted cyclohexanes, the conformation that places the larger substituent in the equatorial position is generally favored. pressbooks.pub For this compound, the ethyl group has a larger A-value than the amino group, suggesting a strong preference for the ethyl group to be in the equatorial position. This would favor the conformer where the amino group is axial. However, the situation at the C1 carbon is more complex due to the presence of both an ethyl and a hydroxyl group. Generally, the bulkier group will prefer the equatorial position. In this case, the ethyl group is bulkier than the hydroxyl group.

Therefore, the most stable conformation is expected to have the ethyl group in the equatorial position and the hydroxyl group in the axial position at C1, which consequently forces the amino group at C4 into an axial position. The alternative conformer, with an axial ethyl group and an equatorial amino group, would suffer from significant 1,3-diaxial interactions between the axial ethyl group and the axial hydrogens at C3 and C5.

Intramolecular Interactions Influencing Conformation (e.g., Hydrogen Bonding)

Intramolecular hydrogen bonding can significantly influence the conformational equilibrium. In this compound, a hydrogen bond can potentially form between the hydroxyl group (as a donor) and the amino group (as an acceptor), or vice versa.

The formation of an intramolecular hydrogen bond requires the interacting groups to be in close proximity. In the chair conformation where both the amino and hydroxyl groups are in axial positions (which would require the ethyl group to be equatorial), the distance between them might be favorable for a 1,4-intramolecular hydrogen bond. This interaction could stabilize a conformation that might otherwise be disfavored by steric effects. Studies on related aminocyclohexanols have shown that intramolecular hydrogen bonds can have a significant stabilizing effect, sometimes favoring conformers with axial substituents. semanticscholar.orgustc.edu.cnrsc.org

The strength of this hydrogen bond will depend on the solvent environment. In non-polar solvents, intramolecular hydrogen bonding is more favored, whereas in polar, protic solvents, intermolecular hydrogen bonding with the solvent can dominate. westmont.edu

Experimental Determination of Conformational Preferences (e.g., by NMR Coupling Constants)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the conformational preferences of cyclohexane derivatives. The magnitude of the vicinal coupling constant (³JHH) between adjacent protons on the cyclohexane ring is highly dependent on the dihedral angle between them, as described by the Karplus equation.

Key relationships for conformational analysis include:

³J_ax,ax (trans-diaxial protons): Typically large, in the range of 10-13 Hz.

³J_ax,eq (axial-equatorial protons): Smaller, in the range of 2-5 Hz.

³J_eq,eq (diequatorial protons): Smallest, in the range of 2-3 Hz. ucsd.edu

By analyzing the coupling patterns of the protons on the cyclohexane ring, particularly the proton at C4 attached to the same carbon as the amino group, one can deduce its predominant orientation (axial or equatorial). A large coupling constant for the C4 proton with its neighboring axial protons would indicate that it is primarily in the axial position, which in turn would define the conformation of the ring. The observation of a single set of averaged NMR signals indicates a rapid interconversion between the chair conformers on the NMR timescale. westmont.edu

| Coupling Type | Typical Coupling Constant (Hz) | Implication for Conformation |

| Axial-Axial (³J_ax,ax) | 10 - 13 | Indicates a trans-diaxial relationship between protons. |

| Axial-Equatorial (³J_ax,eq) | 2 - 5 | Indicates an axial-equatorial relationship. |

| Equatorial-Equatorial (³J_eq,eq) | 2 - 3 | Indicates a diequatorial relationship. |

Solvent Effects on Conformational Equilibria

The solvent can have a profound effect on the conformational equilibrium of this compound. The general principle is that polar solvents tend to stabilize the conformer with the larger dipole moment. archive.org

In the case of this compound, the relative polarity of the two chair conformers will depend on the orientation of the polar -NH2 and -OH groups. Furthermore, the ability of the solvent to act as a hydrogen bond donor or acceptor can disrupt or promote intramolecular hydrogen bonding.

Non-polar solvents (e.g., cyclohexane, carbon tetrachloride): These solvents are less likely to interfere with intramolecular interactions. Therefore, if a stabilizing intramolecular hydrogen bond is possible, it will have a more significant influence on the conformational equilibrium in a non-polar solvent. westmont.edu

Polar aprotic solvents (e.g., acetone, DMSO): These solvents can stabilize conformers with a higher dipole moment but cannot donate hydrogen bonds. They may act as hydrogen bond acceptors, competing with the intramolecular amino group.

Polar protic solvents (e.g., water, methanol): These solvents can act as both hydrogen bond donors and acceptors. They will strongly solvate both the amino and hydroxyl groups, disrupting any intramolecular hydrogen bonding and favoring intermolecular hydrogen bonds with the solvent. westmont.edu This would likely lead to a conformational equilibrium that is more heavily influenced by steric factors (A-values).

Reactivity, Reaction Mechanisms, and Kinetics of 4 Amino 1 Ethylcyclohexan 1 Ol

Reactions of the Amino Group (Nucleophilicity, Basicity)

The primary amino group in 4-Amino-1-ethylcyclohexan-1-ol is a potent nucleophile and a Brønsted-Lowry base due to the lone pair of electrons on the nitrogen atom. Its reactivity is influenced by the steric environment of the cyclohexane (B81311) ring.

The nucleophilic nature of the amino group allows it to readily react with acylating and sulfonylating agents.

Acylation: Acylation of the amino group with acyl halides (e.g., acetyl chloride) or anhydrides (e.g., acetic anhydride) in the presence of a base (like triethylamine or pyridine) yields the corresponding N-acyl derivative. The reaction proceeds via a nucleophilic acyl substitution mechanism. The base is required to neutralize the acidic byproduct (e.g., HCl or acetic acid).

Mechanism of Acylation:

The nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the acylating agent, forming a tetrahedral intermediate.

The leaving group (e.g., chloride or acetate) is expelled, and a proton is removed from the nitrogen by the base, regenerating the lone pair and forming the stable amide product.

Sulfonylation: Similarly, the amino group can be sulfonylated with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride, TsCl) in the presence of a base to form sulfonamides. These reactions are analogous to acylation. Mesyl (Ms) and tosyl (Ts) groups are versatile, serving as both protecting groups and activators for hydroxyl functionalities tcichemicals.com.

| Reagent | Product | Typical Conditions | Reference |

| Acetyl chloride | N-(1-ethyl-4-hydroxycyclohexyl)acetamide | Base (e.g., triethylamine), aprotic solvent (e.g., dichloromethane) | General Acylation |

| Acetic anhydride | N-(1-ethyl-4-hydroxycyclohexyl)acetamide | Base (e.g., pyridine), gentle heating | google.com |

| p-Toluenesulfonyl chloride | N-(1-ethyl-4-hydroxycyclohexyl)-4-methylbenzenesulfonamide | Base (e.g., pyridine), 0°C to room temperature | organic-chemistry.org |

| Methanesulfonyl chloride | N-(1-ethyl-4-hydroxycyclohexyl)methanesulfonamide | Base (e.g., triethylamine), aprotic solvent | General Sulfonylation |

Alkylation: Direct alkylation of the amino group with alkyl halides can be challenging to control and often leads to over-alkylation, resulting in a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium salts. However, under controlled conditions with a suitable base, mono-alkylation can be achieved. For cyclic amino alcohols, O-alkylation can be carried out selectively with alkoxides as bases google.com.

Reductive Amination: A more controlled and widely used method for the alkylation of amines is reductive amination. This process involves the reaction of the primary amine with an aldehyde or a ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. Common reducing agents for this one-pot reaction include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) organicchemistrytutor.comwikipedia.orgcommonorganicchemistry.com. The synthesis of trans-4-(isopropylamino)cyclohexanol can be achieved by reacting 4-aminocyclohexanol with acetone, which facilitates the formation of a Schiff base that is subsequently reduced .

Mechanism of Reductive Amination:

The amino group of this compound attacks the carbonyl carbon of an aldehyde or ketone to form a carbinolamine intermediate.

The carbinolamine undergoes dehydration to form an iminium ion (at acidic pH) or an imine.

The imine or iminium ion is then reduced by a hydride-donating reagent to yield the alkylated amine.

| Carbonyl Compound | Reducing Agent | Product | Reference |

| Acetone | NaBH₃CN | 4-(Isopropylamino)-1-ethylcyclohexan-1-ol | organicchemistrytutor.com |

| Formaldehyde | NaBH(OAc)₃ | 4-(Dimethylamino)-1-ethylcyclohexan-1-ol | youtube.com |

| Cyclohexanone (B45756) | H₂/Pd-C | 4-(Cyclohexylamino)-1-ethylcyclohexan-1-ol | organicchemistrytutor.com |

The primary amino group of this compound can condense with aldehydes and ketones to form imines (also known as Schiff bases). This reaction is typically acid-catalyzed and is reversible. The equilibrium is usually driven towards the product by removing the water formed during the reaction, for instance, by azeotropic distillation with a Dean-Stark apparatus. The rate of imine formation is generally greatest near a pH of 5 lumenlearning.comlibretexts.org.

Mechanism of Imine Formation:

Nucleophilic attack of the amino group on the carbonyl carbon.

Proton transfer to form a neutral carbinolamine.

Protonation of the hydroxyl group of the carbinolamine to form a good leaving group (water).

Elimination of water to form an iminium ion.

Deprotonation to yield the imine masterorganicchemistry.comyoutube.comlibretexts.org.

| Carbonyl Compound | Catalyst | Product | Reference |

| Benzaldehyde | p-Toluenesulfonic acid | 4-((Benzylidene)amino)-1-ethylcyclohexan-1-ol | lumenlearning.com |

| Acetone | Acetic acid | 1-Ethyl-4-((propan-2-ylidene)amino)cyclohexan-1-ol | lumenlearning.com |

Reactions of the Hydroxyl Group (Acidity, Nucleophilicity)

The tertiary hydroxyl group in this compound is a weak acid and a nucleophile. Its reactivity is significantly affected by the steric hindrance from the ethyl group and the cyclohexane ring.

Esterification: The hydroxyl group can undergo esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides). Direct esterification with a carboxylic acid (Fischer esterification) is an acid-catalyzed equilibrium process. The use of more reactive acylating agents like acyl chlorides or anhydrides in the presence of a base is often more efficient. For instance, trans-4-Aminocyclohexanol (B47343) can react with butyric acid-(2-chloro-ethyl ester) to yield butyric acid 4-amino-cyclohexyl ester, a reaction catalyzed by Aspergillus niger lipase chemicalbook.comchemicalbook.com. A method for preparing trans-4-acetamido-cyclohexanol acetic ester involves the esterification of cis-trans mixed 4-acetamido-cyclohexanol with acetic anhydride followed by recrystallization google.compatsnap.com.

Etherification: The formation of ethers from the tertiary alcohol can be achieved via Williamson ether synthesis. This involves deprotonating the hydroxyl group with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Due to the steric hindrance of the tertiary alcohol, this reaction may require forcing conditions and can be prone to elimination side reactions. A patented method for producing O-alkylated cyclic aminoalcohols involves reacting N-unsubstituted or N-monosubstituted amino alkoxide salts with alkyl halides, where the amino alkoxide salts are formed using alkoxides google.com.

| Reagent | Reaction Type | Product | Typical Conditions |

| Acetic acid | Fischer Esterification | 4-Amino-1-ethylcyclohexyl acetate | Acid catalyst (e.g., H₂SO₄), heat |

| Acetyl chloride | Acylation | 4-Amino-1-ethylcyclohexyl acetate | Base (e.g., pyridine) |

| Methyl iodide | Williamson Ether Synthesis | 4-Amino-1-ethyl-1-methoxycyclohexane | Strong base (e.g., NaH), then CH₃I |

The tertiary hydroxyl group of this compound is resistant to oxidation under standard conditions that would typically oxidize primary or secondary alcohols (e.g., chromic acid, permanganate). Cleavage of the carbon-carbon bond adjacent to the hydroxyl group would be required for oxidation to occur, which necessitates harsh reaction conditions.

However, in the context of analogous compounds like 4-aminocyclohexanol, enzymatic oxidation has been explored. For example, the monooxidation of 1,4-cyclohexanediol to 4-hydroxycyclohexanone (B83380) can be achieved using laccases or with NaOCl and AZADO, although conversions may be limited d-nb.inforesearchgate.net. While this applies to a secondary alcohol, it highlights potential biocatalytic routes for modifying the cyclohexane ring. Direct oxidation of the tertiary alcohol in this compound to a ketone is not possible without breaking a C-C bond.

Dehydration Pathways

The dehydration of this compound, a tertiary alcohol, is expected to proceed through an E1 elimination mechanism under acidic conditions. This pathway involves the formation of a tertiary carbocation intermediate, which is generally a slow, rate-determining step. The reaction is initiated by the protonation of the hydroxyl group by an acid catalyst, forming a good leaving group (water). Subsequent departure of the water molecule yields a tertiary carbocation at the C1 position. In the final step, a base (such as water or the conjugate base of the acid catalyst) abstracts a proton from a carbon atom adjacent to the carbocation, leading to the formation of an alkene.

Given the structure of the carbocation intermediate derived from this compound, several alkene products are possible, governed by Zaitsev's rule, which predicts that the most substituted (and therefore most stable) alkene will be the major product. The potential dehydration products are:

1-Ethyl-4-aminocyclohex-1-ene: This is the most substituted alkene and is therefore predicted to be the major product.

4-Amino-1-ethylidenecyclohexane: This is a less substituted exocyclic alkene and is expected to be a minor product.

4-Ethylidene-cyclohexylamine: This tautomer of the exocyclic alkene is also a possibility.

Under the acidic conditions required for dehydration, the amino group at the C4 position will be protonated to form an ammonium salt. This electron-withdrawing ammonium group is expected to have a significant destabilizing effect on the carbocation at C1 through an inductive effect. This destabilization would likely increase the activation energy for the dehydration reaction compared to a similar cyclohexanol (B46403) without the amino group.

The reaction mechanism for the acid-catalyzed dehydration of a tertiary alcohol like this compound generally follows these steps:

Protonation of the hydroxyl group to form an oxonium ion.

Loss of a water molecule to form a carbocation intermediate.

Deprotonation of an adjacent carbon by a weak base to form the alkene. study.com

The relative reactivity of alcohols in dehydration reactions is typically tertiary > secondary > primary, due to the relative stability of the corresponding carbocation intermediates. libretexts.org

Cyclohexane Ring Transformations and Rearrangements

The tertiary carbocation intermediate formed during the acid-catalyzed dehydration of this compound can potentially undergo skeletal rearrangements, leading to products with altered ring structures.

Rearrangement Reactions (e.g., Pinacol-type Rearrangements, Tiffeneau-Demjanov for related systems)

Pinacol-type Rearrangements: While a classic pinacol rearrangement involves the transformation of a 1,2-diol, a related semipinacol rearrangement can occur in systems with a hydroxyl group and a leaving group on adjacent carbons. In the case of this compound, a 1,2-alkyl shift or a 1,2-hydride shift could occur in the tertiary carbocation intermediate. A 1,2-alkyl shift would involve the migration of one of the ring carbons (C2 or C6) to the C1 carbocation, resulting in a ring contraction to a cyclopentane derivative. Alternatively, a 1,2-hydride shift from C2 or C6 could also occur, leading to a more stable carbocation if possible, although in this specific case, a tertiary carbocation is already formed. A pinacol-type rearrangement involving ring contraction could lead to the formation of a spirocyclic ketone after subsequent reaction steps.

Tiffeneau-Demjanov for related systems: The Tiffeneau-Demjanov rearrangement is a classic method for one-carbon ring expansion of cycloalkanes. It typically involves the reaction of a 1-aminomethyl-cycloalkanol with nitrous acid. The reaction proceeds through the diazotization of the primary amine, followed by the loss of nitrogen gas to form a primary carbocation. A subsequent 1,2-alkyl shift from the ring expands the ring by one carbon, leading to a cycloalkanone. While not directly applicable to the dehydration of this compound, it is a key example of a rearrangement in a related aminocycloalkanol system.

Ring Expansion and Contraction Methodologies

The potential for ring expansion or contraction in this compound is linked to the stability of the carbocation intermediates and the migratory aptitude of the adjacent groups.

Ring Contraction: As mentioned, a 1,2-alkyl shift in the C1 carbocation could lead to a ring contraction, forming a five-membered ring. This would result in a spirocyclic intermediate which could then lead to various cyclopentane products.

Ring Expansion: While less common from a tertiary carbocation within a six-membered ring, ring expansion methodologies often involve the formation of a carbocation adjacent to the ring. For this compound, a rearrangement that would lead to ring expansion is not a direct or likely pathway from the initially formed tertiary carbocation.

Mechanistic Studies of Key Reactions

Investigation of Reaction Intermediates

The primary reaction intermediate in the acid-catalyzed dehydration is the tertiary carbocation at the C1 position. The stability of this intermediate is crucial in determining the reaction rate and the propensity for rearrangements. The presence of the protonated amino group at C4 is expected to destabilize this carbocation through its electron-withdrawing inductive effect.

Neighboring Group Participation: An important consideration is the potential for neighboring group participation (NGP) by the amino group. If the geometry of the cyclohexane ring allows, the lone pair of the nitrogen atom could potentially interact with the developing positive charge at C1, forming a bridged intermediate. However, given the 1,4-disubstitution pattern, direct intramolecular cyclization to form a bicyclic aziridinium-type intermediate is sterically unlikely. The more probable influence of the amino group is its inductive effect.

Computational studies on related systems, such as trans-2-aminocyclohexanol derivatives, have been used to investigate the stabilities of different conformers and the complex intra- and intermolecular forces at play. Similar computational approaches could be employed to model the carbocation intermediate of this compound and evaluate the energetic barriers for dehydration versus rearrangement pathways.

Kinetic Isotope Effects and Transition State Analysis

Kinetic isotope effect (KIE) studies are powerful tools for elucidating reaction mechanisms. By replacing an atom with its heavier isotope, changes in the reaction rate can provide information about bond breaking and bond formation in the transition state.

For the dehydration of this compound, a primary deuterium KIE could be measured by deuterating the hydrogen on the hydroxyl group. A significant kH/kD ratio would indicate that the O-H bond is being broken in the rate-determining step, which is consistent with the E1 mechanism where protonation is a pre-equilibrium step and the loss of water is rate-determining.

A secondary deuterium KIE could be measured by deuterating the hydrogens on the carbons adjacent to the C1 position (C2 and C6). The magnitude of the secondary KIE can provide insights into the hybridization changes at these carbons in the transition state. For an E1 reaction, the transition state for carbocation formation would show a small secondary KIE, while the transition state for deprotonation would show a more significant effect.

Transition State Analysis: Theoretical calculations, such as density functional theory (DFT), can be used to model the transition states for the various possible reaction pathways (dehydration, ring contraction, etc.). By calculating the energies of the transition states, the preferred reaction pathway can be predicted. Such analyses would need to account for the presence of the protonated amino group and its influence on the electronic structure of the transition state.

Influence of Stereochemistry on Reaction Pathways and Selectivity of this compound

The spatial arrangement of the amino and hydroxyl groups in the stereoisomers of this compound significantly governs their chemical behavior, influencing reaction pathways, product distribution, and reaction kinetics. The cis and trans diastereomers, arising from the relative orientations of the amino and hydroxyl functionalities, exhibit distinct reactivity profiles due to differences in steric hindrance, conformational preferences, and the potential for intramolecular interactions.

The cyclohexane ring in this compound predominantly adopts a chair conformation to minimize torsional and angle strain. In this conformation, substituents can occupy either axial or equatorial positions. The ethyl and hydroxyl groups are fixed at the C1 position, while the amino group is located at the C4 position. The stereochemistry of the molecule dictates the preferred orientation of the amino group.

Conformational Analysis of Stereoisomers

Trans Isomer: In the trans isomer, the amino and hydroxyl groups are on opposite sides of the cyclohexane ring. In the most stable chair conformation, both the hydroxyl group (and the ethyl group at C1) and the amino group at C4 can potentially occupy equatorial positions. This arrangement minimizes steric hindrance and, specifically, avoids 1,3-diaxial interactions, which are significant destabilizing steric clashes between axial substituents.

Cis Isomer: In the cis isomer, the amino and hydroxyl groups are on the same side of the ring. Consequently, one of these groups must adopt an axial position while the other is equatorial in a chair conformation. Given that the ethyl group at C1 also imposes steric demands, the conformational equilibrium of the cis isomer is more complex. The chair conformation that places the larger substituent in the equatorial position is generally favored.

The relative stability of the conformers of the cis and trans isomers plays a direct role in their reactivity. The ground-state energy of the reactants, influenced by these conformational preferences, affects the activation energy required for a reaction to proceed.

Impact on Reaction Pathways

The stereochemistry of this compound dictates the accessibility of the reactive centers—the lone pair of electrons on the nitrogen of the amino group and the oxygen of the hydroxyl group—to attacking reagents. This accessibility, in turn, influences the selectivity and outcome of various reactions.

Reactions involving the Amino Group:

The nucleophilicity of the amino group can be influenced by its stereochemical orientation.

Axial Amino Group (predominantly in one conformer of the cis isomer): An axial amino group is generally more sterically hindered due to its proximity to the axial hydrogens on the same side of the ring (1,3-diaxial interactions). This increased steric bulk can impede the approach of electrophiles, potentially slowing down reactions at the nitrogen atom.

Equatorial Amino Group (predominantly in the trans isomer): An equatorial amino group is more exposed and readily accessible to reagents. Consequently, reactions such as acylation, alkylation, or sulfonylation are expected to proceed more readily with the trans isomer compared to the cis isomer.

Reactions involving the Hydroxyl Group:

As a tertiary alcohol, the hydroxyl group in this compound is sterically hindered. Its reactivity is further modulated by the stereochemistry of the amino group.

Intramolecular Catalysis/Interactions: In the cis isomer, the proximity of the amino and hydroxyl groups can lead to intramolecular hydrogen bonding, where the hydroxyl group acts as a hydrogen bond donor and the amino group as an acceptor, or vice-versa depending on the conditions. This interaction can influence the acidity/basicity of both functional groups and may facilitate or hinder certain reactions. For instance, in reactions where the amino group can act as an intramolecular catalyst, the cis isomer would be expected to show enhanced reactivity.

Neighboring Group Participation: The amino group in the cis isomer can potentially act as a neighboring group, participating in reactions at the C1 carbon. For example, in a substitution reaction where the hydroxyl group is converted into a good leaving group, the amino group could form a bicyclic intermediate, influencing the stereochemical outcome of the product.

Steric Shielding: The orientation of the amino group can also sterically shield the hydroxyl group from attack by reagents. This effect would be more pronounced in the cis isomer where the two groups are on the same face of the ring.

Stereoselectivity in Reactions

The inherent chirality and stereochemistry of this compound can direct the stereochemical outcome of reactions, leading to the preferential formation of one stereoisomer of the product over another.

For instance, in an elimination reaction where the hydroxyl group is protonated and leaves as a water molecule, the formation of a carbocation at C1 would be followed by the removal of a proton from an adjacent carbon. The stereochemical orientation of the amino group could influence the facial selectivity of proton removal, leading to a specific diastereomer of the resulting alkene.

Illustrative Data on Stereochemical Influence

| Reaction Type | Reagent | Expected Relative Reactivity | Rationale |

| Acylation of Amino Group | Acetyl Chloride | trans > cis | The equatorial amino group in the more stable conformer of the trans isomer is more sterically accessible. |

| SN1 Reaction at C1 | HBr | cis vs trans reactivity depends on the stability of the carbocation and potential neighboring group participation. | The stability of the intermediate carbocation and the potential for the amino group in the cis isomer to participate in the reaction would influence the rate. |

| Esterification of Hydroxyl Group | Acetic Anhydride | trans > cis | The hydroxyl group in the trans isomer is likely to be less sterically hindered by the amino group. |

| Intramolecular Cyclization | Phosgene | cis > trans | The proximity of the amino and hydroxyl groups in the cis isomer is a prerequisite for the formation of a cyclic product like a carbamate. |

Note: The predictions in the table are based on established principles of stereochemistry and reaction mechanisms in substituted cyclohexanes. Experimental verification would be necessary to confirm these trends for this compound.

Computational Chemistry and Quantum Mechanical Studies on 4 Amino 1 Ethylcyclohexan 1 Ol

Molecular Modeling and Force Field Applications

Molecular modeling, particularly through molecular mechanics (MM), is a computational method used to simulate the behavior of molecules. nih.gov At the core of MM are force fields, which are sets of empirical energy functions and parameters that describe the potential energy of a molecular system as a function of its atomic coordinates. researchgate.net These force fields, such as AMBER, CHARMM, and OPLS, approximate the complex quantum mechanical interactions with simpler, classical physics equations, enabling the simulation of large systems over meaningful timescales. nih.govtandfonline.com

For a molecule like 4-Amino-1-ethylcyclohexan-1-ol, molecular dynamics (MD) simulations based on force fields can be employed to:

Explore Conformational Landscapes: Identify the various stable and low-energy shapes (conformers) the molecule can adopt in different environments, such as in a vacuum or in a solvent.

Study Dynamic Behavior: Simulate the movement of atoms over time, providing insights into the flexibility of the cyclohexane (B81311) ring and the rotation of its substituents (the amino, ethyl, and hydroxyl groups).

Analyze Intermolecular Interactions: Model how this compound interacts with other molecules, such as solvents or biological macromolecules, which is crucial in fields like drug design. nih.gov

The selection of an appropriate force field is critical for the accuracy of these simulations. General force fields like the General AMBER Force Field (GAFF) or the CHARMM General Force Field (CGenFF) are specifically designed for drug-like organic molecules and are suitable for studying this compound. nih.gov

Table 1: Illustrative Force Field Energy Components for Molecular Modeling

| Energy Term | Description | Relevance to this compound |

| Bond Stretching | Energy required to stretch or compress a chemical bond from its equilibrium length. | Defines the covalent structure of the cyclohexane ring and substituents. |

| Angle Bending | Energy required to bend the angle between three bonded atoms. | Maintains the tetrahedral geometry of the sp³ carbon atoms. |

| Torsional (Dihedral) Angle | Energy associated with the rotation around a chemical bond. | Crucial for determining the chair/boat conformations and substituent orientation. |

| Van der Waals Interactions | Short-range attractive and repulsive forces between non-bonded atoms. | Governs steric hindrance, especially between axial substituents. |

| Electrostatic Interactions | Coulombic forces between atoms with partial charges. | Describes interactions involving the polar N-H and O-H bonds. |

This table provides a general overview of energy terms in a typical force field; specific parameters would be assigned for each atom and bond type in this compound.

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure

For a more detailed and accurate description of a molecule's electronic properties, quantum chemical methods are employed. Unlike the empirical nature of force fields, these methods solve approximations of the Schrödinger equation. Ab initio methods are derived from first principles without experimental data, while Density Functional Theory (DFT) is a widely used approach that calculates the electronic structure based on the electron density, offering a favorable balance of accuracy and computational cost. google.com

A fundamental step in quantum chemical calculations is geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms in the molecule—the structure that corresponds to a minimum on the potential energy surface. youtube.com For this compound, this involves:

Finding the precise bond lengths, bond angles, and dihedral angles for the lowest-energy conformer.

Confirming the stability of the chair conformation of the cyclohexane ring over other forms like the boat or twist-boat.

Determining the energetic preference for the ethyl, amino, and hydroxyl substituents to be in either an axial or equatorial position. sapub.org

DFT functionals, such as B3LYP or PBE0, combined with a suitable basis set (e.g., 6-31G* or larger), are commonly used for accurate geometry optimizations of organic molecules. google.comresearchgate.net

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com

HOMO: This orbital is the source of electrons in a reaction. A higher HOMO energy level indicates a greater ability to donate electrons, correlating with nucleophilic or basic character. youtube.comtaylorandfrancis.com

LUMO: This orbital is the destination for electrons in a reaction. A lower LUMO energy level suggests a greater ability to accept electrons, indicating electrophilic or acidic character. youtube.comtaylorandfrancis.com

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's kinetic stability and electronic excitability. A large gap implies high stability and low reactivity.

Table 2: Illustrative FMO Data for this compound (Calculated via DFT)

| Parameter | Energy (eV) | Description |

| HOMO Energy | -6.2 | Indicates electron-donating capability (nucleophilicity). |

| LUMO Energy | +1.5 | Indicates electron-accepting capability (electrophilicity). |

| HOMO-LUMO Gap (ΔE) | 7.7 | Correlates with chemical stability and resistance to electronic excitation. |

These values are hypothetical and serve to illustrate the typical output of an FMO analysis.

The way charge is distributed within a molecule is fundamental to its physical properties and how it interacts with other molecules. Quantum chemical calculations can determine the partial atomic charges and generate a Molecular Electrostatic Potential (MEP) map. libretexts.org

An MEP map is a 3D visualization of the electrostatic potential on the molecule's electron density surface. youtube.com It uses a color scale to indicate different regions of charge:

Red: Indicates regions of high electron density and negative electrostatic potential, typically found around electronegative atoms like oxygen and nitrogen. These are sites prone to electrophilic attack. youtube.com

Blue: Indicates regions of low electron density and positive electrostatic potential, usually around hydrogen atoms bonded to electronegative atoms (e.g., the H in O-H and N-H₂). These are sites prone to nucleophilic attack. youtube.com

Green/Yellow: Represents neutral or non-polar regions, such as the carbon-hydrogen bonds of the cyclohexane ring and ethyl group.

For this compound, the MEP map would clearly show negative potential (red) around the oxygen and nitrogen atoms and positive potential (blue) around the hydrogens of the hydroxyl and amino groups, highlighting the molecule's polar nature and sites for hydrogen bonding.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Quantum chemistry is a powerful tool for predicting spectroscopic data, which can be invaluable for structure elucidation and the interpretation of experimental results. bohrium.com

NMR Chemical Shifts: Methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically used with DFT, can calculate the magnetic shielding of each nucleus. These values can then be converted into predicted ¹H and ¹³C NMR chemical shifts. github.ionih.gov Comparing these predicted shifts with experimental data is a robust method for confirming the correct structure among several possibilities, such as different stereoisomers. nih.govcam.ac.uk

Vibrational Frequencies: The same calculations used for geometry optimization also yield vibrational frequencies corresponding to the molecule's infrared (IR) and Raman spectra. acs.org These calculations can predict the frequencies of key stretching and bending modes, such as the O-H, N-H, and C-H vibrations, aiding in the assignment of experimental IR spectra. nasa.govnih.gov

Table 3: Illustrative Comparison of Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm)

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C1 (C-OH) | 71.5 | 70.8 |

| C4 (C-NH₂) | 50.1 | 49.5 |

| C2/C6 | 35.8 | 35.2 |

| C3/C5 | 29.4 | 28.9 |

| Ethyl-CH₂ | 30.2 | 29.7 |

| Ethyl-CH₃ | 8.5 | 8.1 |

This table presents hypothetical data to demonstrate how computational predictions are compared with experimental values. The accuracy of predictions depends on the level of theory and solvent modeling.

Calculation of Conformational Energies and Barrier Heights

The cyclohexane ring in this compound is not planar; it primarily exists in a stable chair conformation that minimizes angle and torsional strain. The molecule can interconvert between two chair conformations via a "ring-flip." libretexts.org When substituents are present, these two chair forms are often not equal in energy. fiveable.me

Computational methods can precisely calculate the relative energies of different conformers. sapub.org For a disubstituted cyclohexane like this compound, the analysis focuses on the energetic cost of placing the amino and ethyl/hydroxyl groups in axial versus equatorial positions. pressbooks.pub

Steric Hindrance: Substituents in the axial position experience destabilizing steric interactions with the other two axial hydrogens on the same side of the ring (1,3-diaxial interactions). sapub.orgfiveable.me Larger groups incur a greater energetic penalty in the axial position.

Conformational Equilibrium: By calculating the energy difference (ΔG) between the two chair conformers, the equilibrium constant (K) can be determined, predicting the percentage of each conformer present at a given temperature. The conformer with bulky groups in the equatorial position is generally more stable and thus more populated. fiveable.mepressbooks.pub

Calculations can also map the entire energy profile of the ring-flip process, identifying the transition state structures (like the half-chair) and calculating the energy barrier for the interconversion.

Table 4: Illustrative Relative Energies of this compound Conformers

| Isomer | Amino Group Position | Ethyl/Hydroxyl Group Position | Relative Energy (kcal/mol) |

| cis | Equatorial | Axial | 1.8 |

| cis | Axial | Equatorial | 0.0 (Reference) |